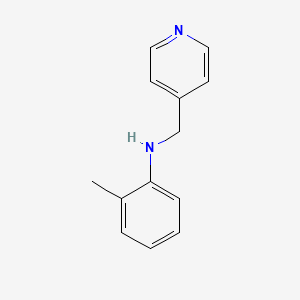

(2-Methylphenyl)(pyridin-4-ylmethyl)amine

Descripción general

Descripción

“(2-Methylphenyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the molecular formula C14H16N2 . It is used in various applications in the chemical industry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via a methylene bridge . The phenyl ring is substituted with a methyl group .Aplicaciones Científicas De Investigación

Coordination Compounds and Complexes

Copper(I) Complexes

Ligands similar to (2-Methylphenyl)(pyridin-4-ylmethyl)amine have been used to synthesize various copper(I) complexes. These complexes exhibit properties like distorted tetrahedral coordination and quasireversible redox behavior, which could be significant in materials science and catalysis (Dehghanpour et al., 2007).

Iron(II) Spin Crossover Compounds

Compounds with a similar structure have been utilized to create tetranuclear compounds exhibiting spin crossover behavior. This is crucial in developing materials with variable magnetic properties (Boldog et al., 2009).

Metal Ion Affinities and Fluorescence

Ligands derived from this compound have been studied for their metal ion affinities and fluorescence properties, which are relevant in the fields of bioimaging and sensing (Liang et al., 2009).

Catalysis and Organic Synthesis

Catalytic Applications

Ligands based on this compound structure have been used in the synthesis of heterobimetallic copper-zinc complexes, which could have implications in catalysis (Roth et al., 2007).

Fluorescent Sensors

A fluorescent dye based on a similar structure has been synthesized for detecting inorganic cations, highlighting its potential in chemical sensing applications (Mac et al., 2010).

Biological and Medicinal Applications

DNA Binding and Cytotoxicity

Related compounds have shown strong non-covalent binding to calf thymus DNA and exhibited cytotoxicity against human breast cancer cell lines, suggesting their potential in cancer therapy (Rajarajeswari et al., 2014).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Certain γ-pyridinyl amine derivatives have shown good antioxidant activity and moderate acetylcholinesterase inhibitory properties, which could be beneficial in treating neurodegenerative diseases (Méndez and Kouznetsov, 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-N-(pyridin-4-ylmethyl)aniline is the kinase insert domain receptor (KDR) , also known as vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

2-methyl-N-(pyridin-4-ylmethyl)aniline interacts with KDR, inhibiting its activity .

Biochemical Pathways

By inhibiting KDR, 2-methyl-N-(pyridin-4-ylmethyl)aniline disrupts the VEGF signaling pathway, which plays a key role in angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumors and potentially inhibiting their growth .

Result of Action

The inhibition of KDR by 2-methyl-N-(pyridin-4-ylmethyl)aniline can lead to a decrease in angiogenesis, potentially limiting the growth and spread of tumors . This makes the compound a potential candidate for the development of new anticancer agents .

Análisis Bioquímico

Biochemical Properties

This compound interacts with enzymes such as tyrosine kinases, inhibiting their activity and thereby affecting downstream signaling pathways . It also binds to proteins involved in angiogenesis, making it a potential candidate for anti-cancer therapies .

Cellular Effects

2-Methyl-N-(pyridin-4-ylmethyl)aniline influences various cellular processes, including cell proliferation, migration, and apoptosis. It affects cell signaling pathways such as the VEGF signaling pathway, leading to reduced angiogenesis and tumor growth . Additionally, this compound can alter gene expression related to cell cycle regulation and apoptosis, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Methyl-N-(pyridin-4-ylmethyl)aniline exerts its effects by binding to the ATP-binding site of tyrosine kinases, inhibiting their phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and angiogenesis. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-N-(pyridin-4-ylmethyl)aniline change over time. The compound demonstrates stability under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of angiogenesis and tumor growth, with minimal adverse effects on normal cellular functions .

Dosage Effects in Animal Models

The effects of 2-Methyl-N-(pyridin-4-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects .

Metabolic Pathways

2-Methyl-N-(pyridin-4-ylmethyl)aniline is involved in metabolic pathways related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, 2-Methyl-N-(pyridin-4-ylmethyl)aniline is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high vascularization, such as tumors, due to its interactions with VEGF receptors . This selective accumulation enhances its therapeutic potential while minimizing effects on normal tissues .

Subcellular Localization

The subcellular localization of 2-Methyl-N-(pyridin-4-ylmethyl)aniline is primarily in the cytoplasm and nucleus . It is directed to these compartments by targeting signals and post-translational modifications. In the nucleus, it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .

Propiedades

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXBRRFJAPAMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

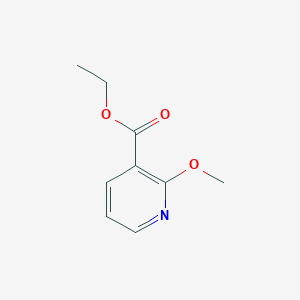

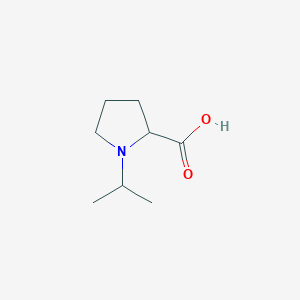

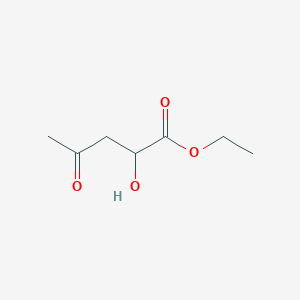

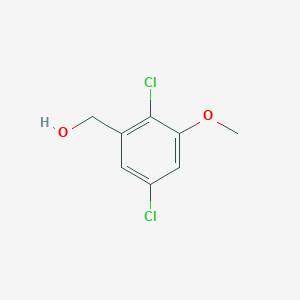

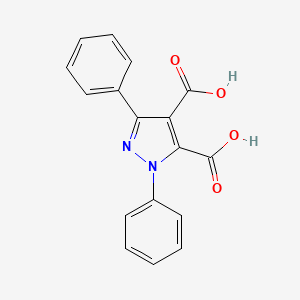

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

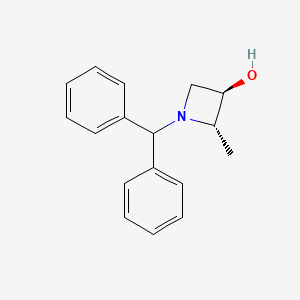

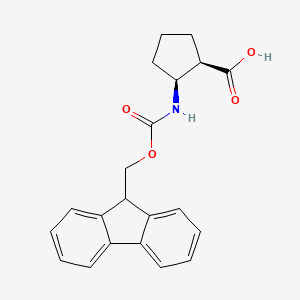

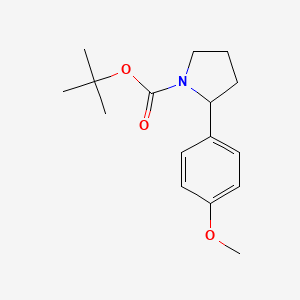

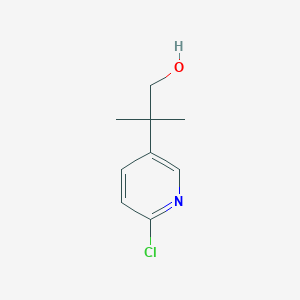

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)